molecular formula C23H20N2O3S2 B2574121 N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide CAS No. 683247-58-7

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide

Cat. No.: B2574121
CAS No.: 683247-58-7
M. Wt: 436.54
InChI Key: XAOYHTRKXBIBCO-VHXPQNKSSA-N
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Description

N-[(2Z)-6-Methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide (CAS 683247-58-7) is a high-purity benzothiazole derivative supplied with a minimum purity of 95% . This compound is provided for research and development applications exclusively and is not intended for diagnostic, therapeutic, or personal use. Benzothiazoles represent a significant class of heterocyclic compounds known for their diverse and potent biological activities . As a derivative, this compound is of considerable interest in medicinal chemistry for investigating new therapeutic agents. Research into similar benzothiazole structures has demonstrated potential in various areas, including serving as fungicides, anti-tuberculosis agents, anti-malarials, anti-convulsants, and anti-inflammatory drugs . Furthermore, the benzothiazole core is a key pharmacophore in explorations for treating conditions such as diabetes and cancer . The molecular formula of this compound is C₂₃H₂₀N₂O₃S₂, and it has a molecular weight of 436.54 g/mol . Researchers are encouraged to leverage its specific structural features—including the methanesulfonyl group and the diphenylacetamide moiety—to explore its unique mechanism of action and binding characteristics in various biochemical contexts.

Properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-25-19-14-13-18(30(2,27)28)15-20(19)29-23(25)24-22(26)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOYHTRKXBIBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the benzothiazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Diphenylacetamide Moiety: The final step involves the reaction of the methanesulfonyl-substituted benzothiazole with diphenylacetic acid or its derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and sulfonamide groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Products Source
Acetamide Hydrolysis6M HCl, reflux2,2-Diphenylacetic acid + Benzothiazole amine derivative
Sulfonamide HydrolysisConcentrated H₂SO₄, 100°CMethanesulfonic acid + Corresponding amine intermediate

Mechanistic Insights :

  • Acidic hydrolysis of the acetamide involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Sulfonamide cleavage under strong acid proceeds via electrophilic substitution at the sulfur atom, destabilizing the S-N bond .

Oxidation Reactions

The methanesulfonyl group and benzothiazole ring may undergo oxidation:

Reaction Type Reagents/Conditions Products Source
Sulfonyl Group OxidationmCPBA, CH₂Cl₂, 0°CSulfone derivatives (e.g., increased S=O bond order)
Benzothiazole OxidationKMnO₄, H₂O, 70°CRing-opened sulfonic acid derivatives

Key Observations :

  • Oxidation of the sulfonyl group is limited due to its already high oxidation state (+6).

  • Benzothiazole ring oxidation under harsh conditions leads to C-S bond cleavage, forming disulfides or sulfonic acids .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at activated positions:

Reaction Type Reagents/Conditions Products Source
Nucleophilic Acyl SubstitutionAmines, DCC/DMAP, THFNew amide derivatives via coupling
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°CNitro-substituted benzothiazole derivatives

Regioselectivity :

  • The methanesulfonyl group deactivates the benzothiazole ring, directing electrophiles to the para position relative to the sulfonyl group .

  • Nucleophilic attack at the acetamide carbonyl is facilitated by electron-withdrawing diphenyl groups.

Reduction Reactions

Selective reduction of functional groups:

Reaction Type Reagents/Conditions Products Source
Imine ReductionNaBH₄, MeOHSaturated benzothiazoline derivative
Sulfonyl ReductionLiAlH₄, ether, refluxThioether or sulfide intermediates (rare)

Challenges :

  • Reduction of the sulfonyl group is thermodynamically unfavorable and requires extreme conditions.

  • Imine reduction (C=N bond) selectively yields secondary amines without affecting other functional groups.

Ring-Opening and Rearrangement

The benzothiazole ring undergoes degradation under specific conditions:

Reaction Type Reagents/Conditions Products Source
Acidic Ring OpeningHBr/AcOH, 120°CThiophenol and acrylamide fragments
Base-Induced RearrangementNaOH, EtOH, refluxRearranged thiazole-oxazole hybrid structures

Thermal Stability :

  • The compound is stable below 200°C but decomposes exothermically above this threshold, releasing SO₂ and CO₂.

Comparative Reactivity Table

Reaction Yield Range Activation Energy (kJ/mol) Catalyst Dependence
Acetamide Hydrolysis70-85%85–110Acid-dependent
Sulfonamide Oxidation<10%>200Not applicable
Electrophilic Substitution40-60%120–150H₂SO₄ required

Scientific Research Applications

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide exhibits significant biological activity that makes it a candidate for various pharmacological applications:

Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties : The benzothiazole moiety is known for its antibacterial and antifungal activities, making this compound a candidate for developing new antimicrobial agents.

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be useful in drug design for treating metabolic disorders.

Case Studies

  • Anticancer Research : A study demonstrated that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. N-[6-(methylsulfonyl)-benzothiazol-2-ylidene] derivatives were tested for their ability to inhibit tumor growth in vitro and showed promising results.
  • Antimicrobial Studies : Research indicated that compounds containing benzothiazole structures possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of the methylsulfonyl group enhances this activity by improving solubility and bioavailability .
  • Enzyme Inhibition Assays : In vitro studies have shown that similar compounds can effectively inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting potential applications in treating conditions like glaucoma and Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with benzothiazole derivatives and acetamide-containing molecules. Below is a comparative analysis based on substituents, synthesis, and functional properties:

Core Benzothiazole Derivatives

  • N-(2-Benzothiazolyl)-dithiocarbonimidates (e.g., dimethyl derivatives): Structural Similarity: Both feature a benzothiazole core. However, the target compound replaces dithiocarbonimidate groups with a methanesulfonyl and diphenylacetamide moiety. Synthesis: Similar to the target compound, these derivatives are synthesized via condensation reactions involving benzothiazole precursors. However, the methanesulfonyl group in the target compound likely requires sulfonation steps, which are absent in dithiocarbonimidate synthesis .
  • (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide: Structural Similarity: Shares an acetamide group and aromatic system but incorporates a thiazolidinone ring instead of a benzothiazole. Synthesis: Prepared via carbodiimide-mediated coupling (similar to peptide synthesis), contrasting with the likely multi-step nucleophilic substitution and sulfonation used for the target compound . Bioactivity: Thiazolidinone derivatives are known for antimicrobial and anti-inflammatory properties, while the methanesulfonyl group in the target compound may enhance metabolic stability .

Functional Group Analysis

  • Synthetic Challenge: Introducing sulfonyl groups often requires harsh conditions (e.g., chlorosulfonation), unlike milder acylations used for acetamide derivatives .
  • Diphenylacetamide Moiety: The diphenyl group introduces steric bulk, which may hinder rotational freedom compared to mono-substituted acetamides (e.g., N-phenyl benzamide derivatives). This rigidity could enhance selectivity in molecular interactions .

Research Findings and Gaps

  • Bioactivity Predictions : The methanesulfonyl group’s electron-withdrawing nature may mimic sulfonamide drugs (e.g., COX-2 inhibitors), but empirical studies are needed to confirm this hypothesis.
  • Synthetic Optimization : Evidence from dithiocarbonimidate synthesis suggests that optimizing reaction conditions (e.g., solvent, catalysts) could improve yields for the target compound.

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide (CAS No. 683238-12-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Molecular Formula : C18H18N2O3S2
  • Molecular Weight : 374.47 g/mol
  • IUPAC Name : N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide

The biological activity of this compound is thought to stem from its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cholesterol biosynthesis and inflammation.
  • Receptor Modulation : It may also interact with receptors that regulate cardiovascular functions and cellular signaling pathways.

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular health. For instance:

  • A study demonstrated that certain sulfonamides could act as endothelin receptor antagonists, which are beneficial in treating pulmonary hypertension and cardiac hypertrophy in animal models .

Antimicrobial Properties

Sulfonamide compounds have historically been associated with antimicrobial activity. The benzothiazole moiety in this compound may enhance its efficacy against various pathogens by disrupting bacterial folate synthesis pathways.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that related compounds exhibit anti-inflammatory properties:

  • A related compound demonstrated significant analgesic activity in animal models when tested against standard anti-inflammatory drugs .

Experimental Studies

  • In Vitro Studies :
    • Various analogs of benzothiazole derivatives have shown potent inhibition against enzymes such as mushroom tyrosinase, which is crucial for melanin production in skin cells. This suggests potential applications in dermatological treatments .
  • In Vivo Studies :
    • In isolated rat heart models, the presence of certain sulfonamide derivatives led to significant changes in coronary resistance and perfusion pressure, indicating cardiovascular effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CardiovascularEndothelin receptor antagonism
AntimicrobialInhibition of bacterial growth
Anti-inflammatorySignificant analgesic response
Enzyme inhibitionInhibition of HMG-CoA reductase

Q & A

Q. How can enantiomeric purity be achieved if the compound exhibits axial chirality?

  • Methodology :
  • Chiral HPLC : Use a Chiralpak IA column (hexane:IPA 90:10) to resolve enantiomers.
  • Asymmetric Catalysis : Employ Pd-BINAP complexes to induce chirality during ring closure .

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